molecular formula C17H16N6O2S B3992213 5-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole

5-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole

Cat. No.: B3992213
M. Wt: 368.4 g/mol
InChI Key: ITUSJMSATPJIBK-UHFFFAOYSA-N
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Description

This compound features a 1-phenyl-1H-tetrazole core substituted at the 5-position with a sulfanyl-linked aromatic ring. The aromatic ring is further modified with a nitro group at position 2 and a pyrrolidin-1-yl group at position 5.

Properties

IUPAC Name

5-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanyl-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c24-23(25)15-9-8-14(21-10-4-5-11-21)12-16(15)26-17-18-19-20-22(17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITUSJMSATPJIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Pyrrolidine Moiety: This step often

Comparison with Similar Compounds

Structural Variations in Tetrazole Derivatives

Core Structure and Substitution Patterns

The target compound shares the 1-phenyltetrazole scaffold with several analogs but differs in substituents and linkages:

Compound Name Core Structure Substituents/Linkage Key Features Reference
Target Compound : 5-{[2-Nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-tetrazole Tetrazole - 1-phenyl
- 5-sulfanyl-linked 2-nitro-5-(pyrrolidin-1-yl)phenyl
- Nitro (electron-withdrawing)
- Pyrrolidine (solubility/basicity)
- Sulfanyl (flexible)
N/A
5-[(4-Methoxy-3-nitrobenzyl)sulfanyl]-1-phenyl-1H-tetrazole Tetrazole - 1-phenyl
- 5-sulfanyl-linked 4-methoxy-3-nitrobenzyl
- Methoxy (electron-donating)
- Nitro at position 3
- Lower solubility
5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole Tetrazole - 1-phenyl
- 5-sulfonyl-linked 4-fluorophenethyl
- Sulfonyl (electron-withdrawing)
- Fluorine (lipophilicity)
- Enhanced stability
1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-tetrazole hydrochloride Tetrazole - 1-methyl
- 5-sulfanyl-linked pyrrolidin-3-yl
- Hydrochloride salt
- Methyl (reduced steric hindrance)
- Salt form (improved solubility)
Key Observations :
  • Linkage Type : Sulfanyl (thioether) linkages, as in the target compound, offer flexibility and moderate oxidation susceptibility compared to sulfonyl groups, which are more rigid and stable .
  • Substituent Effects: Nitro Groups: Positioned at the 2-position in the target compound vs. 3-position in ’s analog, altering electronic effects on the aromatic ring. Pyrrolidine vs.
Triazole vs. Tetrazole Cores

highlights triazole derivatives (e.g., S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol) with sulfur-containing groups.

Agrochemical Relevance

references fipronil and ethiprole, sulfinyl/sulfonyl-containing pyrazole pesticides. The target compound’s nitro and sulfanyl groups may confer pesticidal activity, though its pyrrolidine moiety could reduce environmental persistence compared to fluorinated analogs .

Physicochemical Properties (Inferred)

Property Target Compound 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole 1-Methyl-5-(pyrrolidin-3-ylsulfanyl)-1H-tetrazole HCl
LogP (Lipophilicity) Moderate (nitro vs. pyrrolidine) High (fluorine/sulfonyl) Low (hydrochloride salt)
Solubility Moderate (pyrrolidine) Low (sulfonyl/fluorine) High (ionic form)
Metabolic Stability Susceptible to sulfanyl oxidation High (sulfonyl stability) Moderate (sulfanyl oxidation)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
5-{[2-nitro-5-(pyrrolidin-1-yl)phenyl]sulfanyl}-1-phenyl-1H-1,2,3,4-tetrazole

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